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The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a
"privileged scaffold" due to its presence in a multitude of clinically successful drugs, including
Pfizer's Celecoxib (Celebrex) and Bayer's Riociguat.[1][2] Its metabolic stability, capacity for
hydrogen bonding, and versatile substitution patterns make it an attractive core for designing
novel therapeutic agents.[1][3] This guide focuses on a particularly strategic derivative: 1-(2-
bromoethyl)-3-methyl-1H-pyrazole.

This molecule is a bifunctional synthetic building block of significant interest to researchers in
organic synthesis and drug development. It combines the pharmacologically relevant 3-methyl-
pyrazole core with a reactive 2-bromoethyl side chain at the N1 position. This bromoethyl group
acts as a versatile chemical handle, allowing for the covalent attachment of the pyrazole moiety
to a wide array of molecular scaffolds through nucleophilic substitution. Understanding the
synthesis, reactivity, and chemical properties of this compound is crucial for leveraging its full
potential in the creation of complex molecular architectures and novel chemical entities.

Physicochemical and Spectroscopic Profile
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Precise characterization is the foundation of reproducible science. The key properties of 1-(2-
bromoethyl)-3-methyl-1H-pyrazole are summarized below. This data is essential for reaction
planning, purification, and structural confirmation.

Table 1: Core Physicochemical Properties

Property Value Source

CAS Number 180333-11-9 Supplier Data

Molecular Formula CeHoBrN-2 Calculated

Molecular Weight 189.06 g/mol Calculated
Colorless to light yellow ]

Appearance o ) Supplier Data
liquid/solid

. i ~80-82 °C at 2 Torr (for 1-(2- ]
Boiling Point Literature Data
bromoethyl)-1H-pyrazole)[4]

Density ~1.5 g/mL (estimated) N/A
Store at 2-8°C, under inert ]
Storage Supplier Data
atmosphere

Spectroscopic Signature for Structural Verification

The identity and purity of 1-(2-bromoethyl)-3-methyl-1H-pyrazole are unequivocally
confirmed by spectroscopic analysis.

» 1H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint. Key expected
signals include two triplets corresponding to the adjacent methylene (-CHz-) groups of the
bromoethyl chain, a singlet for the methyl (-CHs) protons, and two distinct signals (typically
doublets) for the protons at the C4 and C5 positions of the pyrazole ring.

e 13C NMR Spectroscopy: The carbon spectrum will show six distinct signals corresponding to
the six carbon atoms in the molecule.

e Mass Spectrometry (MS): The mass spectrum is characterized by the presence of two
molecular ion peaks of nearly equal intensity ([M]* and [M+2]*), which is the definitive
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isotopic signature of a molecule containing a single bromine atom.

Synthesis: N-Alkylation of 3-Methylpyrazole

The most direct and widely employed route to synthesize 1-(2-bromoethyl)-3-methyl-1H-
pyrazole is the N-alkylation of 3-methylpyrazole with a suitable 2-bromoethylating agent,
typically 1,2-dibromoethane.

Mechanistic Rationale and Regioselectivity

The underlying mechanism involves the deprotonation of the pyrazole's N-H proton by a base.
This generates a nucleophilic pyrazole anion, which subsequently attacks the electrophilic
carbon of the 1,2-dibromoethane in a classic Sn2 reaction.

A critical consideration in the alkylation of an asymmetrically substituted pyrazole like 3-
methylpyrazole is regioselectivity. The reaction can, and often does, produce a mixture of two
regioisomers: the desired 1,3-substituted product and the 1,5-substituted isomer (1-(2-
bromoethyl)-5-methyl-1H-pyrazole).[5] The ratio of these isomers is influenced by steric
hindrance and the specific reaction conditions (base, solvent, temperature). The methyl group
at the 3-position can sterically hinder the approach of the alkylating agent to the adjacent N1
position, potentially favoring alkylation at the more accessible N1 of the 5-methyl tautomer.

Experimental Protocol: Synthesis of 1-(2-bromoethyl)-3-
methyl-1H-pyrazole

This protocol is a representative methodology and should be adapted and optimized based on
laboratory-specific conditions and safety assessments.

e Reaction Setup: To a solution of 3-methylpyrazole (1.0 eq) in a polar aprotic solvent such as
N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium
carbonate, K2COs, 1.5 eq).[6]

o Addition of Alkylating Agent: Add 1,2-dibromoethane (a significant excess, e.g., 5-10 eq) to
the stirred suspension. The large excess is crucial to minimize the competing dialkylation
reaction, which would form 1,2-di(pyrazol-1-yl)ethane.
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e Reaction Conditions: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress
using Thin Layer Chromatography (TLC) or LC-MS.

o Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with
water and extract the product with an organic solvent like ethyl acetate.

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure. The resulting crude product, which will
likely contain both regioisomers and unreacted 1,2-dibromoethane, must be purified by
column chromatography on silica gel to isolate the desired 1-(2-bromoethyl)-3-methyl-1H-
pyrazole isomer.

Synthesis Workflow Diagram
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Caption: Synthetic workflow for the N-alkylation of 3-methylpyrazole.

Chemical Reactivity: A Tale of Two Moieties
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The synthetic utility of 1-(2-bromoethyl)-3-methyl-1H-pyrazole stems from its dual reactivity.
The bromoethyl side chain and the pyrazole ring offer orthogonal reaction possibilities.

Reactions at the Bromoethyl Group: The Electrophilic
Handle

The primary alkyl bromide is a potent electrophile, highly susceptible to Sn2 reactions. This
allows for the straightforward introduction of the 3-methyl-pyrazole moiety onto any
nucleophile-containing molecule.

N-Alkylation: Reaction with primary or secondary amines yields substituted ethylamines, a
common structural motif in pharmaceuticals.

o O-Alkylation: Reaction with alcohols or phenols in the presence of a base forms ether
linkages.

o S-Alkylation: Reaction with thiols readily produces thioethers.

o Other Nucleophiles: Carboxylates, azides, and other carbon or heteroatom nucleophiles can
also be employed to forge new bonds.

Reactions of the Pyrazole Ring: The Aromatic Core

The pyrazole ring itself is an aromatic system. While the N1 position is blocked by the
bromoethyl group, the carbon atoms of the ring can still participate in reactions.[7]

» Electrophilic Aromatic Substitution: The ring can undergo reactions such as nitration,
sulfonation, and halogenation. These substitutions occur preferentially at the C4 position,
which is electronically activated and sterically accessible.

o Metal Coordination: The nitrogen atom at the 2-position possesses a lone pair of electrons,
allowing the pyrazole ring to act as a ligand for various transition metals, opening
applications in catalysis and materials science.[8]

Reactivity Map
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Caption: Key reactive pathways of the title compound.

Applications in Drug Discovery and Chemical
Biology

The unique combination of a proven pharmacophore and a reactive linker makes 1-(2-
bromoethyl)-3-methyl-1H-pyrazole a high-value tool for researchers.

» Scaffold Decoration: It is an ideal reagent for attaching the 3-methyl-pyrazole scaffold to a
larger core molecule during lead optimization. This allows for rapid exploration of structure-
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activity relationships (SAR) by probing the steric and electronic requirements of a biological
target.

e Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , it fits
the profile of a molecular fragment. The bromoethyl group provides a clear vector for
"fragment growing" or "fragment linking" campaigns, where small, weakly binding fragments
are elaborated into more potent drug candidates.

o Synthesis of Chemical Probes: The ability to easily link the pyrazole core to other molecules
makes it suitable for developing chemical probes, such as biotinylated or fluorescently-
labeled ligands, to study the function and localization of target proteins.

Safety and Handling

As with any reactive chemical, proper safety protocols must be observed when handling 1-(2-
bromoethyl)-3-methyl-1H-pyrazole.

» Hazard Classification: Based on data for the closely related 1-(2-bromoethyl)-1H-pyrazole,
this compound should be treated as a hazardous substance. It is classified as causing skin
irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

e Handling Recommendations:

o

Work in a well-ventilated fume hood.

o

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.[10]

o

Avoid inhalation of vapors and direct contact with skin and eyes.[10][11]

[¢]

In case of contact, immediately flush the affected area with copious amounts of water.

Conclusion

1-(2-bromoethyl)-3-methyl-1H-pyrazole is more than just a simple chemical. Itis a
strategically designed building block that provides a direct and efficient bridge between the
foundational chemistry of heterocycles and the applied science of drug discovery. Its
predictable reactivity, coupled with the pharmacological significance of its core structure,
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ensures its continued relevance as a valuable tool for scientists and researchers aiming to
construct the next generation of complex, biologically active molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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